molecular formula C21H18ClNO3 B13769028 Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester CAS No. 57081-56-8

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester

Cat. No.: B13769028
CAS No.: 57081-56-8
M. Wt: 367.8 g/mol
InChI Key: LIEKKOSECRQYGL-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester is a complex organic compound with the molecular formula C21H18ClNO3. This compound is known for its unique structure, which includes a chlorobenzyl group, a phenoxy group, and a pyridinylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)phenol. This intermediate is then reacted with acetic anhydride to produce 2-(4-(4-chlorobenzyl)phenoxy)acetic acid. Finally, the esterification of this acid with 3-pyridinemethanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This reaction can convert the ester group to an alcohol.

    Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 2-(4-(4-chlorobenzyl)phenoxy)acetic acid.

    Reduction: Formation of 2-(4-(4-chlorobenzyl)phenoxy)ethanol.

    Substitution: Formation of 2-(4-(4-azidobenzyl)phenoxy)-, 3-pyridinylmethyl ester or 2-(4-(4-cyanobenzyl)phenoxy)-, 3-pyridinylmethyl ester.

Scientific Research Applications

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, methyl ester
  • Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester
  • Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, propyl ester

Uniqueness

The uniqueness of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester lies in its specific structure, which includes a pyridinylmethyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

57081-56-8

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate

InChI

InChI=1S/C21H18ClNO3/c22-19-7-3-16(4-8-19)12-17-5-9-20(10-6-17)25-15-21(24)26-14-18-2-1-11-23-13-18/h1-11,13H,12,14-15H2

InChI Key

LIEKKOSECRQYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)COC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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